(5-Methyl-1,3-thiazol-2-yl)acetonitrile

Description

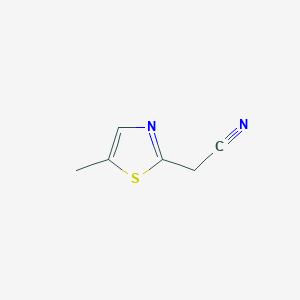

(5-Methyl-1,3-thiazol-2-yl)acetonitrile (CAS: 851269-14-2) is a heterocyclic nitrile derivative featuring a thiazole ring substituted with a methyl group at the 5-position and an acetonitrile moiety at the 2-position. Thiazoles are sulfur- and nitrogen-containing heterocycles known for their versatility in pharmaceutical and agrochemical applications due to their metabolic stability and diverse bioactivity profiles. This compound serves as a key intermediate in synthesizing bioactive molecules, particularly those targeting kinase inhibitors or antimicrobial agents. Its structural uniqueness lies in the combination of the electron-withdrawing nitrile group and the methyl substituent, which influence both reactivity and physicochemical properties.

Properties

IUPAC Name |

2-(5-methyl-1,3-thiazol-2-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2S/c1-5-4-8-6(9-5)2-3-7/h4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNIRMFUPEBAYEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-1,3-thiazol-2-yl)acetonitrile typically involves the reaction of 2-bromo-1-(5-methyl-1,3-thiazol-2-yl)ethanone with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile . The reaction is carried out under reflux conditions, and the product is isolated through standard purification techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, industrial methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize production .

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-1,3-thiazol-2-yl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield thiazole derivatives with reduced functional groups.

Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides, esters, or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles such as amines or alcohols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of derivatives such as amides or esters .

Scientific Research Applications

(5-Methyl-1,3-thiazol-2-yl)acetonitrile is an organic compound with the molecular formula . It has a thiazole ring, a five-membered heterocyclic structure containing sulfur and nitrogen atoms, and an acetonitrile group that contributes to its chemical reactivity and potential applications in agrochemicals and pharmaceuticals.

Researched Biological Activities

Research indicates that this compound exhibits various biological activities:

Interaction Studies

Interaction studies involving this compound focus on its binding affinities with biological targets.

Structural Similarity

Several compounds share structural similarities with this compound. The combination of the acetonitrile functional group with the thiazole ring structure enhances its reactivity and potential applications compared to other thiazole derivatives.

Comparison of Thiazole Derivatives

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Amino-thiazole | Contains amino group on thiazole | Antimicrobial |

| Thiazole acetic acid | Thiazole ring linked to acetic acid | Anti-inflammatory |

| 4-Methylthiazole | Methyl group at position 4 | Antifungal |

| Benzothiazole | Benzene fused to thiazole | Anticancer |

Mechanism of Action

The mechanism of action of (5-Methyl-1,3-thiazol-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, the nitrile group can participate in various biochemical reactions, further contributing to its biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituents on the thiazole ring significantly alter melting points, solubility, and logD values. For example:

- 2-[4-(propan-2-yl)-1,3-thiazol-2-yl]acetonitrile (isopropyl substituent) has a calculated logD of 11.12 and pKa of 11.12, indicating high lipophilicity.

- 2-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]acetonitrile (bulky adamantyl group) has a molecular weight of 258.39, which may reduce solubility but improve metabolic stability.

Table 1: Physicochemical Properties of Selected Thiazolyl Acetonitriles

*Estimated based on structural similarity.

Biological Activity

(5-Methyl-1,3-thiazol-2-yl)acetonitrile is a compound of growing interest due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a thiazole ring that contributes to its biological activity. The thiazole moiety is known for participating in various biochemical interactions, including hydrogen bonding and π-π stacking, which can modulate enzyme and receptor activities.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound may inhibit enzymes by binding to active sites or allosteric sites, disrupting normal enzymatic functions.

- Receptor Interaction : It can interact with various receptors, influencing signaling pathways critical for cellular functions.

Research indicates that the thiazole ring can enhance the compound's reactivity and biological activity compared to other derivatives.

Antimicrobial Properties

Studies have shown that this compound exhibits significant antimicrobial properties. For instance:

- Bacterial Inhibition : The compound has been tested against various bacterial strains, demonstrating effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

- Fungal Activity : Preliminary studies suggest potential antifungal activity, although further investigation is required to establish specific efficacy against fungal pathogens .

Anticancer Activity

Recent research has explored the anticancer potential of thiazole derivatives, including this compound:

- In Vitro Studies : Compounds with similar structures have shown promising results against cancer cell lines such as HepG2 (hepatocellular carcinoma). The mechanism may involve inducing apoptosis or cell cycle arrest in cancer cells .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with related compounds is essential:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Aminothiazole | Contains an amino group | Known for strong antimicrobial properties |

| 4-Methylthiazole | Simple methyl substitution | Used in flavoring and fragrance industries |

| 5-Methylthiazole | Similar thiazole structure | Investigated for pharmaceutical applications |

The presence of both a nitrile group and a methyl substituent in this compound enhances its reactivity and biological profile compared to these similar compounds .

Case Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Case Study 2: Anticancer Potential

In another investigation focusing on anticancer properties, this compound was tested on HepG2 cell lines. The compound exhibited an IC50 value indicating significant cytotoxicity. Mechanistic studies suggested that it may induce apoptosis through mitochondrial pathways .

Q & A

Q. What synthetic methodologies are commonly employed for laboratory-scale preparation of (5-Methyl-1,3-thiazol-2-yl)acetonitrile?

Two primary routes are documented:

- Method 1 : Cyclocondensation of 2-cyano thioacetamide with 1-chloroacetone under reflux conditions, yielding ~54% .

- Method 2 : Nucleophilic substitution of 2-(chloromethyl)-4-methylthiazole with sodium cyanide (NaCN) . Optimization strategies include adjusting reaction time, temperature, and stoichiometric ratios.

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : For structural elucidation of the thiazole ring and nitrile group.

- Mass Spectrometry (MS) : Exact mass analysis (e.g., m/z 153.05 for C₆H₅N₂S) confirms molecular composition .

- X-ray Crystallography : Resolves crystal packing and bond angles, often using SHELX software for refinement .

Q. What safety protocols are essential for handling this compound?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of volatiles .

- Waste Disposal : Segregate nitrile-containing waste and consult certified disposal services .

Advanced Research Questions

Q. How can computational models predict the physicochemical properties of this compound?

- Quantum Chemical Calculations : Optimize geometry and predict dipole moments using DFT (e.g., Gaussian09) .

- Quantitative Structure-Property Relationships (QSPR) : Correlate molecular descriptors (e.g., PSA = 80.52 Ų) with solubility or logP .

- Molecular Dynamics Simulations : Model solvent interactions for solubility studies .

Q. What mechanistic insights explain the cyclization step in thiazole ring formation during synthesis?

- Nucleophilic Attack : The sulfur atom in thioacetamide attacks the electrophilic carbon in chloroacetone, forming the thiazole core .

- Acid Catalysis : Acetic acid promotes dehydration and cyclization .

- Byproduct Analysis : Monitor intermediates via TLC or HPLC to optimize reaction efficiency .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

- Parameter Screening : Systematically vary catalysts (e.g., NaCN vs. KCN), solvents, and temperatures .

- Scale-Up Challenges : Assess reproducibility from milligram to gram-scale syntheses .

- Impurity Profiling : Use LC-MS to identify side products (e.g., unreacted starting materials) .

Q. What role does X-ray crystallography play in validating the structure of thiazole derivatives?

- Space Group Determination : Resolve unit cell parameters (e.g., monoclinic vs. orthorhombic) .

- Hydrogen Bonding Networks : Analyze intermolecular interactions influencing crystal stability .

- SHELX Refinement : Employ SHELXL for high-precision bond length/angle calculations .

Methodological Considerations

- Synthetic Optimization : Use Design of Experiments (DoE) to identify critical factors (e.g., reaction time, solvent polarity) .

- Chromatography : Purify via silica gel chromatography (hexane/ethyl acetate gradients) .

- Stability Studies : Store under inert atmosphere (N₂/Ar) at -20°C to prevent nitrile hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.